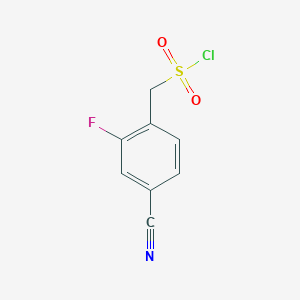
(4-Cyano-2-fluorophenyl)methanesulfonyl chloride
説明
(4-Cyano-2-fluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClFNO2S and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Cyano-2-fluorophenyl)methanesulfonyl chloride (CAS Number: 1258640-95-7) is an organic molecule characterized by its unique structural features, including a methanesulfonyl chloride functional group and a phenyl ring substituted with cyano and fluorine groups. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.
Molecular Structure
- Molecular Formula : C₈H₅ClFNO₂S
- Molecular Weight : Approximately 233.65 g/mol
- SMILES Notation :
N#Cc1ccc(c(c1)CS(=O)(=O)Cl)F
Comparison with Related Compounds
The following table summarizes some structurally related compounds and their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2-Cyano-4-fluorophenyl)methanesulfonyl chloride | 1258652-29-7 | Similar structure but different substitution pattern |
| 4-Cyanobenzenesulfonamide | 10465-95-7 | Lacks fluorine but retains cyano group |
| (4-Cyano-3-fluorophenyl)methanesulfonyl chloride | 1258640-95-8 | Different position of cyano group |
Antimicrobial and Antitumor Potential
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of methanesulfonyl chlorides have been reported to show antimicrobial and antitumor activities. The presence of the cyano and fluorine groups may enhance these properties, suggesting that this compound could be a candidate for further pharmacological investigation.
The exact mechanism of action for this compound has not been extensively studied. However, it is hypothesized that the compound may interact with various biological targets due to its electrophilic nature, particularly through the methanesulfonyl chloride functionality which can participate in nucleophilic substitution reactions. This reactivity might facilitate the modification of proteins or nucleic acids, leading to biological effects.
Case Studies
- Inhibitory Activity Against Kinases : Similar compounds have shown inhibitory activity against kinases involved in cancer signaling pathways. For example, some studies have demonstrated that modifications on phenyl rings can lead to enhanced selectivity and potency against specific kinase targets such as JAK2 and FLT3 .
- CNS Penetration : Some derivatives have been evaluated for their ability to penetrate the blood-brain barrier, which is crucial for developing treatments for neurological disorders. Compounds with fluorine substitutions have been noted to improve lipophilicity and CNS availability, suggesting potential therapeutic applications in neuropharmacology .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that:
- The presence of fluorine atoms significantly impacts the potency and selectivity of compounds against various biological targets.
- Compounds exhibiting a combination of cyano and sulfonamide functionalities often display enhanced biological activities compared to their counterparts lacking these groups .
特性
IUPAC Name |
(4-cyano-2-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-2-1-6(4-11)3-8(7)10/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKOIIZOQIQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















